
Tolbutamide-d9
Descripción general
Descripción
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is a deuterated form of tolbutamide, where nine hydrogen atoms are replaced with deuterium. This isotopic modification is primarily used in research applications, particularly in metabolic studies, as an internal standard for mass spectrometry to improve the accuracy and precision of quantitative analyses .
Aplicaciones Científicas De Investigación
Overview
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is a deuterated derivative of tolbutamide. This compound is primarily used in research applications due to its isotopic labeling, which enhances the precision of metabolic studies and pharmacokinetic research. The deuterium substitution allows for improved quantification in mass spectrometry and provides insights into metabolic pathways that are not achievable with non-deuterated compounds.
Metabolic Studies
The primary application of this compound lies in its use as an internal standard for mass spectrometry. The isotopic labeling enables researchers to trace metabolic pathways and quantify metabolites with high accuracy. This is particularly useful in pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs is crucial.
Pharmacological Research
As a sulfonylurea derivative, this compound maintains similar pharmacological properties to its non-deuterated counterpart. It acts as an insulin secretagogue by targeting the sulfonylurea receptor 1 (SUR1), stimulating insulin release from pancreatic beta cells. This mechanism is vital for studying diabetes treatments and understanding the drug's effects on blood glucose levels.
Comparative Studies with Other Sulfonylureas
Research involving this compound often compares its efficacy and safety profile with other sulfonylureas such as chlorpropamide and acetohexamide. These comparative studies help elucidate differences in pharmacokinetics and therapeutic outcomes among various sulfonylurea medications.
The biological activity of 1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea includes:
- Insulin Secretion Enhancement : Similar to tolbutamide, it enhances insulin secretion in response to glucose.
- Potential Side Effects : The risk of hypoglycemia remains a concern, especially in specific populations such as the elderly or malnourished individuals.
Case Study 1: Pharmacokinetic Profiling
A study investigated the pharmacokinetics of deuterated sulfonylureas in diabetic models. The results indicated that the deuterated form exhibited a more stable pharmacokinetic profile compared to its non-deuterated counterparts. This stability allows for more reliable dosing regimens in clinical settings.
Case Study 2: Metabolic Pathway Analysis
In a metabolic study involving diabetic rats, researchers utilized this compound to trace glucose metabolism. The findings demonstrated that the deuterated sulfonylurea provided clearer insights into metabolic pathways affected by insulin secretion compared to traditional methods.
Mecanismo De Acción
Target of Action
Tolbutamide-d9, a deuterium-labeled variant of Tolbutamide, primarily targets the sulfonylurea receptor 1 (SUR1) . This receptor is linked to the ATP-sensitive potassium channel Kir6.2 . The SUR1/Kir6.2 complex plays a crucial role in insulin secretion from the pancreatic β cells .
Mode of Action
This compound, like its non-deuterated counterpart, acts as an insulin secretagogue . It stimulates the β cells of the pancreas to release insulin . This action is achieved by inhibiting the SUR1/Kir6.2 complex, leading to the closure of the ATP-sensitive potassium channels . The resulting depolarization of the cell membrane opens voltage-gated calcium channels, causing an influx of calcium ions . This influx triggers the exocytosis of insulin granules, leading to increased insulin secretion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin signaling pathway . By stimulating insulin secretion, this compound enhances the body’s ability to regulate blood glucose levels . Insulin promotes the uptake and utilization of glucose in peripheral tissues and inhibits hepatic gluconeogenesis . Therefore, the action of this compound leads to a decrease in blood glucose levels .
Pharmacokinetics
This compound shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Tolbutamide . It is rapidly absorbed after oral administration . Tolbutamide is metabolized in the liver, primarily via the CYP2C9 enzyme, to produce mildly active hydroxymethyltolbutamide and inactive carboxytolbutamide . Approximately 75-85% of Tolbutamide and its metabolites are excreted in the urine, with the remainder excreted in the feces .
Result of Action
The molecular and cellular effects of this compound action primarily involve the enhancement of insulin secretion and the subsequent decrease in blood glucose levels . By stimulating the release of insulin from pancreatic β cells, this compound promotes glucose uptake in peripheral tissues, thereby lowering blood glucose levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the risk of hypoglycemia, a potential side effect of Tolbutamide, is increased in elderly, debilitated, and malnourished individuals . Furthermore, the metabolism of Tolbutamide can be affected by factors such as liver function and the presence of other drugs that interact with the CYP2C9 enzyme .
Análisis Bioquímico
Biochemical Properties
Tolbutamide-d9, like its non-deuterated form, is an inhibitor of sulfonylurea receptor 1 (SUR1) linked to ATP-sensitive potassium channel Kir6.2 . It selectively inhibits SUR1/Kir6.2 over SUR2A/Kir6.2 and SUR2B/Kir6.2 channels . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions.
Cellular Effects
This compound influences cell function by increasing glucose-induced insulin secretion and calcium influx in isolated mouse pancreatic islets . In vivo, it reduces blood glucose levels . It also increases peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .
Molecular Mechanism
This compound exerts its effects at the molecular level by stimulating the acute release of insulin from functioning beta cells of pancreatic islet tissue . This process involves a sulfonylurea receptor (receptor 1) on the beta cell . It also binds reversibly to serum albumin, thus has increased resistance to enzymatic degradation and a longer half-life .
Metabolic Pathways
Tolbutamide, the non-deuterated form, is known to be metabolized in the liver .
Transport and Distribution
This compound, like its non-deuterated form, is transported from the brain to the blood via a non-P-glycoprotein efflux transport system which is inhibited by sulphonamides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea can be synthesized by incorporating deuterium into the tolbutamide molecule. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the reaction of deuterated butylamine with p-toluenesulfonyl isocyanate, followed by purification to obtain the deuterated product .
Industrial Production Methods
The industrial production of tolbutamide-d9 involves large-scale synthesis using deuterated reagents. The process is similar to laboratory synthesis but scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea undergoes similar chemical reactions as tolbutamide, including oxidation, reduction, and substitution reactions. The presence of deuterium does not significantly alter the chemical reactivity of the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions are similar to those of tolbutamide, with the deuterium atoms remaining intact. For example, oxidation of tolbutamide-d9 can yield deuterated sulfonylurea derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Tolbutamide: The non-deuterated form, used as an oral hypoglycemic agent.
Chlorpropamide: Another first-generation sulfonylurea with a longer duration of action.
Acetohexamide: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is unique due to its deuterium content, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and tracing in metabolic studies, providing insights that are not possible with non-deuterated compounds .
Actividad Biológica
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is a deuterated derivative of tolbutamide, a first-generation sulfonylurea used primarily in the management of type 2 diabetes. The incorporation of deuterium atoms enhances its utility in metabolic studies and pharmacokinetic research. This article explores its biological activity, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.
Structure
The compound's structure can be represented as follows:
Key Features
- Deuteration : The presence of deuterium (D) enhances the stability and detection capabilities in mass spectrometry.
- Sulfonylurea Moiety : This functional group is crucial for its biological activity as it interacts with ATP-sensitive potassium channels in pancreatic beta cells.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 250.36 g/mol |
Density | 1.034 g/mL at 25ºC |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
The primary mechanism by which sulfonylureas exert their antidiabetic effects involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This inhibition leads to membrane depolarization, opening voltage-gated calcium channels and resulting in increased insulin secretion.
Pharmacokinetics
Research indicates that the deuterated form may exhibit altered pharmacokinetic properties compared to its non-deuterated counterpart. Studies suggest that deuteration can lead to:
- Increased metabolic stability : Slower metabolism due to the kinetic isotope effect.
- Enhanced detection in mass spectrometry : Facilitating more accurate quantification of drug levels in biological samples.
Case Studies and Research Findings
- Insulin Secretion Studies : A study demonstrated that the compound significantly enhances insulin release from isolated rat pancreatic islets when compared to control groups. The hypoglycemic effect was noted at doses comparable to standard sulfonylureas .
- Metabolic Pathway Tracing : In metabolic studies using mass spectrometry, the compound served as an internal standard for tracing the metabolic pathways of tolbutamide and its metabolites. This application is crucial for understanding drug interactions and pharmacodynamics .
- Therapeutic Applications : Research has indicated potential applications beyond diabetes management. The compound has shown promise in studies involving cardiovascular complications associated with diabetes, suggesting a multifaceted role in treatment protocols .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea, a comparison with similar sulfonylureas is essential:
Compound Name | Mechanism of Action | Therapeutic Use |
---|---|---|
Tolbutamide | KATP channel inhibition | Type 2 diabetes |
Glibenclamide | KATP channel inhibition | Type 2 diabetes |
Chlorpropamide | KATP channel inhibition | Type 2 diabetes |
Propiedades
IUPAC Name |
1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-5-7-10(8-6-9)18(16,17)14-11(15)13-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15)/i2D3,3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDPVKYFROQKNE-WVZRYRIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858487 | |
Record name | 4-Methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-57-6 | |
Record name | 4-Methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.